The synthesis of DG051 involves multi-step organic reactions designed to construct its complex molecular framework. While specific synthetic routes are not widely published, similar compounds in the literature suggest that techniques such as nucleophilic substitution, coupling reactions, and possibly cyclization steps may be employed. The synthesis typically requires careful control of reaction conditions to optimize yield and purity. Advanced analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often utilized to confirm the structure and purity of the synthesized compound .
DG051's molecular structure can be characterized by its specific arrangement of atoms and functional groups. The compound has a molecular weight of approximately 69,284.64 Da, which reflects its complexity as a small molecule . The detailed structural formula includes various functional groups that contribute to its biological activity. Computational studies using density functional theory (DFT) may provide insights into the electronic properties and stability of DG051 .
DG051 primarily engages in reactions related to its inhibitory function on leukotriene A4 hydrolase. The mechanism involves binding to the active site of the enzyme, thereby preventing it from catalyzing the conversion of leukotriene A4 into leukotriene B4. This inhibition can be quantitatively assessed using enzyme assays where the concentration of leukotriene B4 produced in the presence of DG051 is measured . The half-maximal inhibitory concentration (IC50) for DG051 has been reported to be approximately 47 nM, indicating its potency as an inhibitor .
The mechanism of action for DG051 revolves around its role as a selective inhibitor of leukotriene A4 hydrolase. By blocking this enzyme, DG051 effectively reduces the synthesis of leukotriene B4, which is implicated in promoting inflammation and contributing to cardiovascular events such as heart attacks. This reduction in leukotriene B4 levels can lead to decreased inflammatory responses in various tissues, thereby potentially mitigating associated health risks .
DG051 exhibits several relevant physical and chemical properties that influence its behavior in biological systems:
These properties are essential for determining the pharmacokinetics and pharmacodynamics of DG051 in clinical applications.
DG051 is primarily investigated for its potential therapeutic applications in treating inflammatory diseases and reducing cardiovascular risks associated with high levels of leukotriene B4. Its role as an inhibitor makes it a candidate for further research in conditions such as asthma, rheumatoid arthritis, and other inflammatory disorders where leukotrienes play a critical role . Ongoing clinical trials may provide additional insights into its efficacy and safety profile.
DG051 (chemical name: (2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]-1-pyrrolidinebutanoic acid, monohydrochloride) is a chiral small molecule with a molecular weight of 426.33 g/mol and the empirical formula C₂₁H₂₅Cl₂NO₄ [3] [5]. The compound features a stereospecific (S)-configured pyrrolidine core that is critical for target engagement, linked to a butanoic acid moiety through a nitrogen atom. The molecular architecture incorporates two aromatic rings connected via ether linkages, including a para-chlorophenoxy group that enhances target affinity [5]. X-ray crystallographic studies of DG051 bound to LTA4H (PDB: 3FH7) reveal extensive interactions within the enzyme's hydrophobic tunnel (Site A), with its carboxylic acid group coordinating the catalytic zinc ion [4]. The hydrochloride salt form improves aqueous solubility (>30 mg/mL), facilitating oral bioavailability exceeding 80% across preclinical species [5] [6].
Table 1: Molecular Properties of DG051
Property | Specification |
---|---|
IUPAC Name | (2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]-1-pyrrolidinebutanoic acid, hydrochloride |
Molecular Formula | C₂₁H₂₅Cl₂NO₄ |
Exact Mass | 425.116 g/mol |
CAS Registry Number | 929915-58-2 (HCl salt) |
Stereochemistry | Chiral center at C2 of pyrrolidine ring (S-configuration) |
Aqueous Solubility | >30 mg/mL |
Key Structural Features | Dichlorinated aromatic system; Carboxylic acid; Pyrrolidine scaffold |
DG051 belongs to the therapeutic class of leukotriene biosynthesis inhibitors, specifically targeting the terminal enzyme in leukotriene B4 (LTB4) production. Unlike cysteinyl leukotriene receptor antagonists (e.g., montelukast) used in asthma, DG051 acts upstream by inhibiting LTA4H—a bifunctional zinc metalloenzyme possessing both epoxide hydrolase and aminopeptidase activities [2] [4]. The compound demonstrates exceptional potency against the hydrolase function, with an IC₅₀ of 47 nM in enzymatic assays and 37 nM in human whole blood assays [2] [3]. This inhibition selectively blocks the conversion of leukotriene A4 (LTA4) to LTB4, a potent chemoattractant implicated in neutrophil recruitment and plaque destabilization in atherosclerosis [4] [6].
Notably, DG051 inhibits both catalytic activities of LTA4H (epoxide hydrolase and aminopeptidase) without selectivity, as evidenced by its nearly equivalent inhibition of Pro-Gly-Pro (PGP) degradation (IC₅₀ = 72 nM) [4]. This dual inhibition profile distinguishes it from next-generation selective inhibitors and carries significant pharmacological implications: While effectively suppressing LTB4-mediated inflammation, it concurrently impairs the enzyme's anti-inflammatory role in degrading PGP—a neutrophil chemoattractant derived from extracellular matrix collagen [4]. The resulting PGP accumulation may potentially counterbalance therapeutic benefits in chronic inflammatory conditions.
Table 2: Pharmacological Profile of DG051 Compared to Other LTA4H Inhibitors
Compound | LTA4H Hydrolase IC₅₀ (nM) | LTA4H Aminopeptidase IC₅₀ (nM) | Clinical Status | Selectivity Profile |
---|---|---|---|---|
DG051 | 47 | 72 | Phase II (terminated) | Non-selective dual inhibitor |
SC57461A | 3 | 5 | Withdrawn from trials | Non-selective dual inhibitor |
JNJ-40929837 | 2.8 | 3.1 | Phase II (discontinued) | Non-selective dual inhibitor |
ARM1 | 220 | >50,000 | Preclinical | Hydrolase-selective inhibitor |
The development of DG051 represents a significant chapter in the evolution of leukotriene-modulating therapeutics. deCODE genetics initiated its discovery program following genome-wide association studies that identified variants in the LTA4H gene associated with myocardial infarction risk [6]. Using fragment-based drug design, deCODE chemists optimized lead compounds to achieve both high potency (Kd = 26 nM) and favorable pharmacokinetics [5] [6]. The compound advanced to Phase I clinical trials in 2006, where it demonstrated dose-dependent reduction of LTB4 production in healthy volunteers and sustained suppression with once-daily dosing [6].
In 2007, deCODE launched a randomized, double-blind Phase IIa trial (NCT00552127) evaluating DG051 in patients with established coronary artery disease or prior myocardial infarction [6]. The trial design focused on biomarker endpoints, including LTB4 suppression and pharmacokinetic profiling, to inform dose selection for Phase IIb. This clinical progression marked DG051 as the most advanced LTA4H inhibitor for cardiovascular indications, distinguishing it from earlier candidates like SC57461A (developed by Searle/Pharmacia for inflammatory bowel disease) and benzothiazole derivatives (e.g., JNJ-40929837 by Johnson & Johnson for asthma) [4] [7]. However, despite promising Phase I results, further development was discontinued following recognition that non-selective LTA4H inhibition inadvertently preserves PGP—a pro-inflammatory peptide implicated in neutrophil persistence [4]. This mechanistic insight redirected the field toward selective LTA4H modulators that spare aminopeptidase activity.
Table 3: Development Timeline of DG051
Year | Development Milestone | Key Findings |
---|---|---|
2005 | Lead optimization completed | Achieved Kd = 26 nM; >80% oral bioavailability in preclinical models |
2006 | Phase I trials initiated | Dose-dependent LTB4 reduction (47-92%) in healthy volunteers |
2007 | Phase IIa trial launched (NCT00552127) | First evaluation in coronary artery disease patients |
2008 | 28-day Phase I extension completed | Demonstrated sustained LTB4 suppression with QD dosing |
Post-2010 | Development halted | Recognition of non-selectivity and PGP accumulation concerns |
The legacy of DG051 persists through its contribution to understanding LTA4H's structural biology and bifunctional mechanisms. Its clinical trajectory underscores the importance of target selectivity in inflammation pharmacology and continues to inform second-generation inhibitors like those in the ARM series, which aim to dissociate hydrolase inhibition from aminopeptidase preservation [4] [7]. While no longer in active development, DG051 remains a reference compound for LTA4H inhibitor research and a case study in translating genetic discoveries into targeted therapeutics.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7